molecular formula C16H16N4O2S B10869718 2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

Cat. No.: B10869718
M. Wt: 328.4 g/mol
InChI Key: UMTBKKXZJVHQCA-UHFFFAOYSA-N
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Description

2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one: is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a hydrazino group and a methoxyphenyl moiety, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves multiple steps:

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the thieno moiety, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Brominated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: The compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown promising antimicrobial activities against various bacterial and fungal strains.

    Anticancer Research: The compound’s unique structure makes it a candidate for developing new anticancer agents, particularly those targeting specific molecular pathways in cancer cells.

Industry:

    Pharmaceuticals: The compound and its derivatives can be used in the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The exact mechanism of action of 2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazino and methoxyphenyl groups. These interactions can lead to the inhibition of specific enzymatic activities or modulation of receptor functions, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-Hydrazino-6,6-dimethyl-5,6-dihydro-8H-pyranothieno[2,3-d]pyrimidin-4-one
  • 2-Hydrazino-3-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one

Comparison:

  • Structural Differences: The presence of different substituents, such as the methoxyphenyl group in the target compound, distinguishes it from similar compounds.
  • Biological Activity: The unique structure of the target compound may confer distinct biological activities, making it potentially more effective in certain applications compared to its analogs.
  • Synthesis Complexity: The synthetic routes for the target compound may involve more steps and specific conditions, reflecting its structural complexity and potential for diverse reactivity.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

10-hydrazinyl-11-(2-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C16H16N4O2S/c1-22-11-7-3-2-6-10(11)20-15(21)13-9-5-4-8-12(9)23-14(13)18-16(20)19-17/h2-3,6-7H,4-5,8,17H2,1H3,(H,18,19)

InChI Key

UMTBKKXZJVHQCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(N=C2NN)SC4=C3CCC4

Origin of Product

United States

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